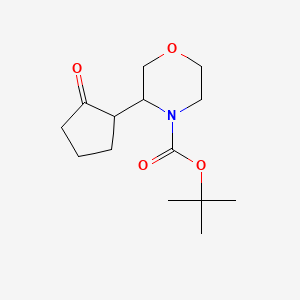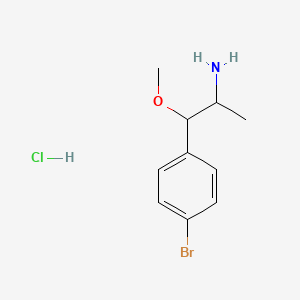
4-(3,4-dihydro-2H-pyran-5-yl)pyridine
Descripción general
Descripción
“4-(3,4-dihydro-2H-pyran-5-yl)pyridine” is a chemical compound with the CAS Number: 1443981-72-3 . It has a molecular weight of 161.2 . It is usually in the form of an oil .
Synthesis Analysis
The synthesis of compounds similar to “4-(3,4-dihydro-2H-pyran-5-yl)pyridine” has been achieved through a stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans . This process leads to highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives . The key step in this process is a cyclopropylcarbinyl cation rearrangement, which allows for the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .
Molecular Structure Analysis
The molecular structure of “4-(3,4-dihydro-2H-pyran-5-yl)pyridine” can be represented by the InChI code: 1S/C10H11NO/c1-2-10(8-12-7-1)9-3-5-11-6-4-9/h3-6,8H,1-2,7H2 . This code provides a standard way to encode the compound’s molecular structure .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Ultrasound-promoted synthesis : A study by Nikpassand, Mamaghani, Shirini, and Tabatabaeian (2010) demonstrated the ultrasound-promoted regioselective synthesis of fused polycyclic compounds related to 4-(3,4-dihydro-2H-pyran-5-yl)pyridine, highlighting an efficient method for synthesizing such compounds (Nikpassand et al., 2010).
Synthesis of Functionalized Pyridines : Mekheimer, Mohamed, and Sadek (1997) developed a method for synthesizing functionalized pyridines, including structures similar to 4-(3,4-dihydro-2H-pyran-5-yl)pyridine, offering insights into the diverse synthetic routes for such compounds (Mekheimer et al., 1997).
NMR and X-ray diffraction studies : Quiroga et al. (1999) conducted NMR solution studies and X-ray diffraction on pyrazolo[3,4-b]pyridines, revealing the tautomeric structures and providing detailed insight into the chemistry of these compounds (Quiroga et al., 1999).
Chemical Reactions and Transformations
Synthesis via Four-component Reactions : Sun, Xia, Wu, and Yan (2011) developed a protocol for synthesizing 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans, related to 4-(3,4-dihydro-2H-pyran-5-yl)pyridine, via four-component reactions, contributing to the understanding of complex chemical reactions involving these compounds (Sun et al., 2011).
Microwave-activated Reactions : Hajbi, Suzenet, Khouili, Lazar, and Guillaumet (2007) explored microwave-activated inverse electron demand Diels–Alder reactions to synthesize polysubstituted pyridines, providing a novel approach to the synthesis of compounds related to 4-(3,4-dihydro-2H-pyran-5-yl)pyridine (Hajbi et al., 2007).
Spectroscopy and Structural Analysis
Spectroscopic and Structural Investigations : Kumar, Kumar, Srivastava, Brahmachari, and Misra (2020) conducted a comprehensive experimental and theoretical study on the spectral and structural properties of a synthetic analog of biologically relevant 4H-pyran motif, closely related to 4-(3,4-dihydro-2H-pyran-5-yl)pyridine, indicating its potential in drug discovery (Kumar et al., 2020).
Pyrene–Pyridine-Integrated Materials : Kumar, Kesavan, Thakur, Banik, Jayakumar, Cheng, Jou, and Ghosh (2021) designed and studied functional pyridine-appended pyrene derivatives as hole-transporting materials for OLED application, indicating the potential of 4-(3,4-dihydro-2H-pyran-5-yl)pyridine in material science (Kumar et al., 2021).
Propiedades
IUPAC Name |
4-(3,4-dihydro-2H-pyran-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-10(8-12-7-1)9-3-5-11-6-4-9/h3-6,8H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCCFPGAZVRZBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=COC1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydro-2H-pyran-5-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1377429.png)

![tert-butyl N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamate](/img/structure/B1377432.png)

![[3-(Benzyloxy)cyclobutyl]methanamine hydrochloride](/img/structure/B1377436.png)


![1-{[2-(benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride](/img/structure/B1377439.png)
![1-[(Benzyloxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid](/img/structure/B1377440.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1377441.png)
![2-(3-chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1377442.png)
![3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1377444.png)
![N-[4-(2-aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide hydrochloride](/img/structure/B1377445.png)
